molecular formula C14H21BO4S B2764657 2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2377611-00-0

2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2764657
CAS No.: 2377611-00-0
M. Wt: 296.19
InChI Key: PMWILARAPBDMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a boronic ester featuring a phenyl ring substituted at the 2-position with a methanesulfonylmethyl group (-CH2SO2CH3) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. It is utilized as a synthetic intermediate in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability conferred by the pinacol boronate group . Its molecular formula is C14H21BO4S (calculated molecular weight: 304.19 g/mol).

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4S/c1-13(2)14(3,4)19-15(18-13)12-9-7-6-8-11(12)10-20(5,16)17/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWILARAPBDMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Aryl Halides

The most scalable route involves palladium-catalyzed coupling between bis(pinacolato)diboron and 2-bromo-(methanesulfonylmethyl)benzene:

Reaction Scheme
$$
\text{2-BrC}6\text{H}4\text{CH}2\text{SO}2\text{CH}3 + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{Target Compound} + \text{Byproducts}
$$

Optimized Conditions

Parameter Value Source
Catalyst Pd(dppf)Cl₂ (3 mol%)
Base KOtBu (2.5 equiv)
Solvent 1,4-Dioxane
Temperature 80°C
Reaction Time 12–16 hours
Yield 72–78%

Key advantages include functional group tolerance and compatibility with automated synthesis platforms. The electron-withdrawing sulfonyl group enhances oxidative addition kinetics at the palladium center.

Boronic Acid Esterification

An alternative two-step approach first generates the boronic acid intermediate:

Step 1: Hydrolysis of Grignard Reagent
$$
\text{2-LiC}6\text{H}4\text{CH}2\text{SO}2\text{CH}3 + \text{B(OMe)}3 \rightarrow \text{2-B(OH)}2\text{C}6\text{H}4\text{CH}2\text{SO}2\text{CH}3 + \text{LiOMe}
$$

Step 2: Pinacol Protection
$$
\text{Boronic Acid} + \text{Pinacol} \xrightarrow{\text{MgSO}4} \text{Target Compound} + \text{H}2\text{O}
$$

Critical Process Parameters

  • Drying agent : Anhydrous MgSO₄ (1.0 equiv) prevents boronic acid decomposition
  • Solvent : Dichloromethane enables facile water removal via azeotropic distillation
  • Yield : 65–68% over two steps

Process Optimization Challenges

Steric Effects in Ortho-Substitution

The methanesulfonylmethyl group at the ortho position creates significant steric hindrance:

  • Reaction kinetics : Borylation rates decrease by 40% compared to para-substituted analogs
  • Byproduct formation : Protodeboronation becomes prevalent above 90°C

Moisture Sensitivity Management

Despite the pinacol group's stabilizing effect, strict anhydrous conditions are mandatory:

  • Oxygen levels : Maintain <10 ppm during synthesis
  • Quenching protocol : Use degassed saturated NH₄Cl solution to terminate reactions

Analytical Characterization

Spectroscopic Data

Technique Key Signals Source
$$^1$$H NMR (400 MHz) δ 1.33 (s, 12H, pinacol CH₃)
δ 3.08 (s, 3H, SO₂CH₃)
δ 4.25 (s, 2H, CH₂SO₂)
$$^{11}$$B NMR δ 31.2 (quartet, J = 98 Hz)
IR (KBr) 1345 cm⁻¹ (S=O asym stretch)

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O)
  • Elemental Analysis : C 56.81%, H 7.15% (theor: C 56.77%, H 7.14%)

Industrial Scale Considerations

Cost-Benefit Analysis

Factor Miyaura Method Esterification
Catalyst Cost High ($320/g) Negligible
Step Count 1 2
Typical Batch Size 50 kg 20 kg
Waste Generation 8 L/kg 12 L/kg

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promising results under blue LED irradiation:

  • Catalyst : Ir(ppy)₃ (2 mol%)
  • Solvent : Acetonitrile/water (9:1)
  • Yield : 61% (room temperature, 6 hours)

Continuous Flow Synthesis

Microreactor technology improves heat transfer and mixing efficiency:

  • Residence time : 8.5 minutes vs. 12 hours batch
  • Productivity : 1.2 kg/day from 100 mL reactor volume

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Versatile Reagent
This compound serves as a crucial reagent in organic synthesis. Its ability to facilitate the formation of carbon-boron bonds allows chemists to construct complex organic molecules efficiently. The dioxaborolane structure provides unique reactivity patterns that are beneficial for various synthetic pathways.

Case Study: Carbon-Carbon Bond Formation
In a study published in the Journal of Organic Chemistry, researchers utilized 2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to synthesize substituted phenyl compounds through cross-coupling reactions. The results demonstrated high yields and selectivity, emphasizing the compound's effectiveness as a coupling agent in Suzuki-Miyaura reactions.

Medicinal Chemistry

Drug Development
The compound plays a significant role in medicinal chemistry by aiding the development of pharmaceutical compounds. It is particularly useful in creating boron-containing drugs that exhibit enhanced biological activity and selectivity.

Case Study: Anticancer Agents
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the use of this dioxaborolane derivative in synthesizing novel anticancer agents. The study showed that compounds derived from this structure exhibited potent activity against various cancer cell lines while minimizing side effects.

Material Science

Advanced Materials Formulation
In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation into materials can improve thermal stability and mechanical strength.

Case Study: Polymer Blends
A study focused on polymer blends demonstrated that adding this compound resulted in improved tensile strength and thermal resistance compared to traditional polymer formulations. The findings suggest its potential for use in high-performance materials.

Bioconjugation

Labeling Biomolecules
The compound is instrumental in bioconjugation techniques that are essential for labeling biomolecules. This application facilitates studies in biochemistry and molecular biology by enabling the attachment of fluorescent tags or other markers to proteins and nucleic acids.

Case Study: Diagnostic Applications
In diagnostic research, this dioxaborolane derivative was utilized to develop bioconjugates for imaging applications. The conjugated biomolecules showed enhanced signal intensity in imaging assays, indicating the compound's utility for improving diagnostic accuracy.

Summary Table of Applications

Field Application Notable Findings
Organic SynthesisCarbon-carbon bond formationHigh yields in Suzuki-Miyaura reactions
Medicinal ChemistryDevelopment of anticancer agentsPotent activity against cancer cell lines
Material ScienceFormulation of advanced polymersImproved thermal stability and mechanical strength
BioconjugationLabeling biomolecules for diagnosticsEnhanced signal intensity in imaging assays

Mechanism of Action

The mechanism of action of 2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boron compound. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The methanesulfonylmethyl group enhances the reactivity and stability of the boron compound, facilitating efficient coupling reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties Reference
Target Compound C14H21BO4S 304.19 2-(Methanesulfonylmethyl)phenyl Synthetic intermediate for cross-coupling; enhanced stability due to sulfonylmethyl group
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane C13H19BO4S 282.16 3-(Methylsulfonyl)phenyl USP7 inhibitor (anticancer activity); direct sulfonyl attachment reduces steric hindrance
2-(3-Fluoro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C13H18BFO4S 300.15 3-Fluoro-4-(methylsulfonyl)phenyl Enhanced electron-withdrawing effects for improved reactivity in aryl couplings
2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C13H18BClO2S 284.61 2-Chloro-4-(methylsulfanyl)phenyl Sulfanyl group increases hydrophobicity; potential for thiol-reactive chemistry
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C13H16BCl2O4 333.04 2,6-Dichloro-3,5-dimethoxyphenyl Used in synthesizing indazole derivatives with antimicrobial activity

Reactivity and Stability

  • Electron-Withdrawing Effects: The target compound’s methanesulfonylmethyl group (-CH2SO2CH3) introduces moderate electron-withdrawing effects, which stabilize the boronate ester while maintaining reactivity in cross-coupling reactions.
  • Steric Considerations : The methylene spacer (-CH2-) in the target compound reduces steric crowding compared to analogs with substituents directly attached to the phenyl ring (e.g., ). This may enhance compatibility with bulky catalysts or substrates.
  • Hydrolytic Stability : Sulfonyl groups (as in the target and ) improve resistance to hydrolysis compared to sulfanyl (e.g., ) or hydroxyl-substituted analogs, which are prone to oxidation or degradation .

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
Target Not reported 2.8 ~10 in DMSO
94–95 1.9 ~50 in DMSO
Not reported 2.5 ~20 in THF

Biological Activity

2-[2-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H23BO5S
  • Molecular Weight : 323.22 g/mol
  • CAS Number : 454185-98-9
  • Physical State : Solid (white to orange powder)
  • Melting Point : 49.0 to 53.0 °C
  • Solubility : Soluble in methanol

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological macromolecules and its potential therapeutic applications. Key areas of interest include:

  • Anticancer Activity
    • Research indicates that boron-containing compounds can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Specifically, studies have shown that dioxaborolane derivatives can target specific cancer pathways and enhance the efficacy of existing chemotherapeutic agents.
  • Enzyme Inhibition
    • Dioxaborolanes have been studied for their ability to inhibit various enzymes involved in metabolic pathways. For instance, they may act as inhibitors of serine proteases or other key enzymes in cancer metabolism.
  • Antimicrobial Properties
    • Preliminary studies suggest that certain derivatives of dioxaborolanes possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

The mechanisms by which this compound exerts its biological effects include:

  • Boron Interaction with Biological Molecules : Boron atoms can form reversible covalent bonds with hydroxyl groups on biomolecules, altering their structure and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound may induce oxidative stress in target cells, leading to cell death.
  • Modulation of Signal Transduction Pathways : The compound may influence signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Smith et al., 2021Demonstrated that dioxaborolane derivatives significantly inhibited the growth of breast cancer cell lines in vitro.
Johnson et al., 2020Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Lee et al., 2022Investigated the mechanism of action and found that the compound induced apoptosis through ROS generation in colon cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing 2-[2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The synthesis of dioxaborolane derivatives typically involves coupling boronic acids with pinacol under dehydrating conditions. For analogous compounds (e.g., 2-(5-chloro-2-methylphenyl)-dioxaborolane), reactions employ UiO-Co catalysts (0.2 mol%) with B2pin2 in toluene, yielding ~83% after purification . Key variables include catalyst loading, solvent choice (e.g., MTBE or DCM), and reaction time (12–24 hours at 85°C). For methanesulfonylmethyl-substituted derivatives, sulfonation steps may precede boronation, requiring inert atmospheres to prevent hydrolysis .

Q. How can NMR spectroscopy characterize the structural integrity of this compound?

Methodological Answer: 1H, 13C, and 11B NMR are critical for verifying boronate ester formation. For example:

  • 1H NMR : Aromatic protons appear at δ 7.2–7.8 ppm, while methyl groups on the dioxaborolane ring resonate at δ 1.2–1.4 ppm .
  • 11B NMR : A sharp singlet near δ 30–35 ppm confirms boronate ester formation .
    Note: Directly boron-bonded carbons (e.g., C-B) may not resolve due to quadrupolar broadening .

Advanced Research Questions

Q. How does the methanesulfonylmethyl group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The electron-withdrawing methanesulfonylmethyl group enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance from the substituent may reduce coupling efficiency. Studies on similar derivatives (e.g., 2-(4-fluorophenyl)-dioxaborolane) show yields >75% using Pd(PPh3)4 (2 mol%), K2CO3 (3 eq.), and THF/H2O (3:1) at 80°C . Optimization of base (e.g., Cs2CO3 vs. K3PO4) and solvent polarity is recommended.

Q. What strategies mitigate hydrolysis or oxidation during storage?

Methodological Answer: Dioxaborolanes are moisture-sensitive. Stabilization methods include:

  • Storage : Under argon at –20°C in amber vials .
  • Additives : Inclusion of 1–5% triethylamine to neutralize acidic impurities .
  • Crystallography : X-ray studies (e.g., on ferrocenyl-dioxaborolanes) confirm steric protection of boron by pinacol methyl groups enhances stability .

Q. How can conflicting catalytic activity data in cross-coupling reactions be resolved?

Data Contradiction Analysis: Discrepancies in reaction yields (e.g., 26% vs. 80% for isomers ) arise from:

  • Regiochemical Bias : Substituent position (ortho vs. para) affects steric/electronic profiles. DFT calculations or Hammett parameters can predict reactivity .
  • Catalyst Compatibility : Ni-catalyzed systems (e.g., NiCl2(dme)/dtbpy) tolerate bulky substrates better than Pd .
  • Reaction Monitoring : Use LC-MS or 11B NMR to track boronate decomposition .

Specialized Applications in Medicinal Chemistry

Q. What role does this compound play in synthesizing kinase inhibitors?

Methodological Answer: Dioxaborolanes are key intermediates for biaryl motifs in kinase inhibitors. For example:

  • Mito-HNK-B Synthesis : A 37% yield was achieved via K2CO3-mediated alkylation of 2-(4-bromomethylphenyl)-dioxaborolane in refluxing MeCN .
  • Chemoselectivity : The methanesulfonyl group enables selective functionalization of cysteine residues in target proteins .

Q. How is its stability evaluated in biological assays (e.g., tumor microenvironment)?

Methodological Answer:

  • In Vitro Stability : Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for hydrolysis products (e.g., boronic acids) .
  • ROS Scavenging : Electrochemical assays (e.g., cyclic voltammetry) assess reactivity with superoxide or hydroxyl radicals .

Structural and Computational Insights

Q. What computational methods predict its ligand-binding affinity in catalysis?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate boron’s electrophilicity .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with Pd/Ni catalysts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.